molecular formula C27H20ClNO4S B452364 ETHYL 4-(4-CHLOROPHENYL)-2-(9H-XANTHENE-9-AMIDO)THIOPHENE-3-CARBOXYLATE

ETHYL 4-(4-CHLOROPHENYL)-2-(9H-XANTHENE-9-AMIDO)THIOPHENE-3-CARBOXYLATE

Cat. No.: B452364
M. Wt: 490g/mol
InChI Key: PXGSTQYPECXYBE-UHFFFAOYSA-N
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Description

Ethyl 4-(4-chlorophenyl)-2-[(9H-xanthen-9-ylcarbonyl)amino]thiophene-3-carboxylate is a complex organic compound that features a thiophene ring substituted with a chlorophenyl group, a xanthenylcarbonylamino group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(4-CHLOROPHENYL)-2-(9H-XANTHENE-9-AMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the thiophene ring: Starting with a suitable thiophene precursor, the thiophene ring is functionalized with a chlorophenyl group through a halogenation reaction.

    Introduction of the xanthenylcarbonylamino group: The xanthenylcarbonylamino group is introduced via an amide coupling reaction, using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-chlorophenyl)-2-[(9H-xanthen-9-ylcarbonyl)amino]thiophene-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the xanthenylcarbonylamino moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent such as dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Nucleophiles like amines or thiols; reactions are often conducted in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols from carbonyl groups.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Ethyl 4-(4-chlorophenyl)-2-[(9H-xanthen-9-ylcarbonyl)amino]thiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of ETHYL 4-(4-CHLOROPHENYL)-2-(9H-XANTHENE-9-AMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer activity could be related to its ability to induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Ethyl 4-(4-chlorophenyl)-2-[(9H-xanthen-9-ylcarbonyl)amino]thiophene-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-(9H-xanthen-9-ylamino)benzoate: Shares the xanthenylamino moiety but differs in the aromatic substitution pattern and the presence of the thiophene ring.

    4-({4-[(9H-xanthen-9-ylcarbonyl)oxy]phenyl}thio)phenyl 9H-xanthene-9-carboxylate: Contains similar functional groups but has a different overall structure and substitution pattern.

The uniqueness of ETHYL 4-(4-CHLOROPHENYL)-2-(9H-XANTHENE-9-AMIDO)THIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C27H20ClNO4S

Molecular Weight

490g/mol

IUPAC Name

ethyl 4-(4-chlorophenyl)-2-(9H-xanthene-9-carbonylamino)thiophene-3-carboxylate

InChI

InChI=1S/C27H20ClNO4S/c1-2-32-27(31)24-20(16-11-13-17(28)14-12-16)15-34-26(24)29-25(30)23-18-7-3-5-9-21(18)33-22-10-6-4-8-19(22)23/h3-15,23H,2H2,1H3,(H,29,30)

InChI Key

PXGSTQYPECXYBE-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35

Origin of Product

United States

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